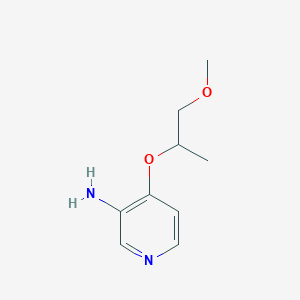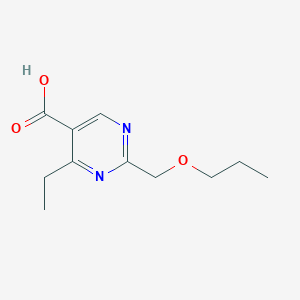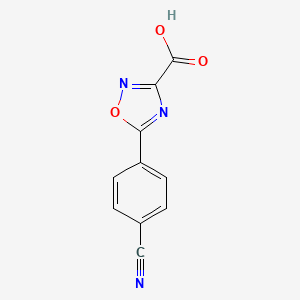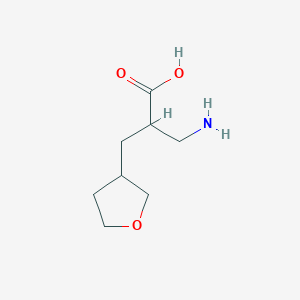
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid typically involves the reaction of tetrahydrofuran derivatives with amino acids. One common method is the reductive amination of 3-(tetrahydrofuran-3-yl)propanoic acid with ammonia or an amine under hydrogenation conditions. This reaction is often catalyzed by palladium on carbon (Pd/C) or other suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
- 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
- 2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Uniqueness
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanoic acid is unique due to the specific positioning of the tetrahydrofuran ring and the amino group. This structural arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H,10,11) |
Clave InChI |
MZRRZLQGZWKKDD-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





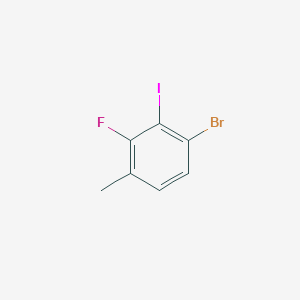

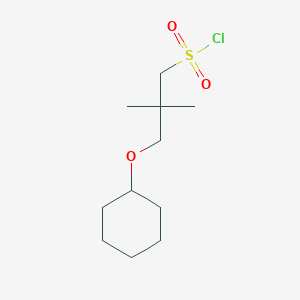

![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
